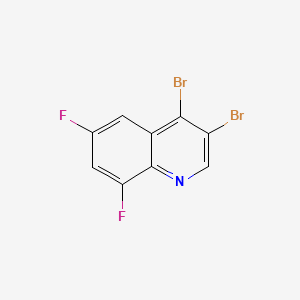

3,4-Dibromo-6,8-difluoroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

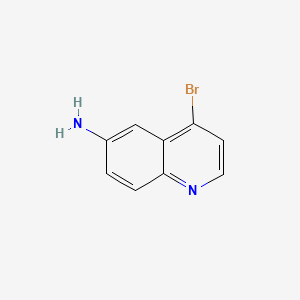

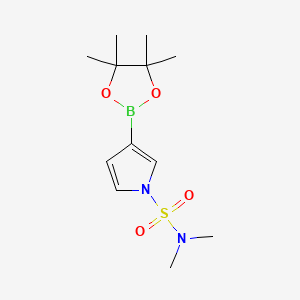

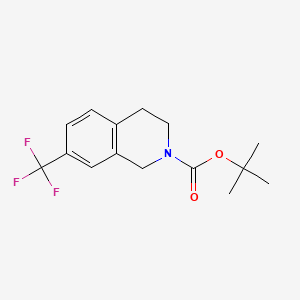

3,4-Dibromo-6,8-difluoroquinoline is a chemical compound with the empirical formula C9H3Br2F2N . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 3,4-Dibromo-6,8-difluoroquinoline is represented by the SMILES stringBrC1=C(Br)C=NC(C1=CC(F)=C2)=C2F . The molecular weight of this compound is 322.93 . Physical And Chemical Properties Analysis

3,4-Dibromo-6,8-difluoroquinoline is a solid substance . Its molecular weight is 322.93 , and its empirical formula is C9H3Br2F2N .科学的研究の応用

Overview of Quinoline Derivatives in Scientific Research

Quinoline derivatives, including structures similar to 3,4-dibromo-6,8-difluoroquinoline, have been extensively studied for their vast range of biological and chemical properties. These compounds exhibit significant activity across various domains including antimicrobial, antifungal, anticancer, and as agents in the treatment of neurodegenerative disorders. The unique structural features of quinoline derivatives facilitate the binding with biological targets, influencing their function and showcasing the versatility of these compounds in medicinal chemistry and drug design.

Antioxidant Properties and Analytical Methods

The study of antioxidants is crucial in understanding the mechanisms of disease prevention and therapy. Quinoline derivatives have been explored for their antioxidant capacities, which are vital in combatting oxidative stress-related diseases. Analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, have been utilized to determine the antioxidant activity of these compounds. The ability of quinoline derivatives to scavenge free radicals underscores their potential in developing therapeutic agents aimed at reducing oxidative stress (I. Munteanu & C. Apetrei, 2021).

Anticancer and Antimicrobial Applications

Quinoline derivatives have shown promise in anticancer research, attributed to their ability to interfere with DNA replication and cell proliferation. The exploration of 8-hydroxyquinoline and its derivatives has revealed significant biological activities, making them potent candidates for developing broad-spectrum drug molecules for treating life-threatening diseases such as cancer and HIV. These compounds' metal chelation properties further accentuate their potential as drug candidates, highlighting the diverse mechanisms through which they exert their therapeutic effects (Rohini Gupta, Vijay Luxami, & Kamaldeep Paul, 2021).

Novel Applications in Sensing and Environmental Remediation

The development of fluorescent sensors based on quinoline derivatives for detecting metal ions, including zinc, showcases the versatility of these compounds beyond pharmaceutical applications. The introduction of various functional groups to improve water solubility and cell membrane permeability has led to the creation of effective recognition probes for environmental and biological applications. These advances underline the role of quinoline derivatives in developing novel chemosensors, emphasizing their contribution to scientific research beyond their established biological activities (Nur Syamimi Mohamad et al., 2021).

Safety And Hazards

The safety information available indicates that 3,4-Dibromo-6,8-difluoroquinoline may be harmful if swallowed (H302) and causes serious eye damage (H318) . Precautionary measures include wearing protective gloves/eye protection, washing thoroughly after handling, and seeking medical attention if swallowed or if it gets in the eyes .

将来の方向性

Fluorinated quinolines, including 3,4-Dibromo-6,8-difluoroquinoline, have potential applications in various fields due to their unique properties. They have been used in the development of antimalarial drugs, antineoplastic drugs, and drugs for heart diseases . They have also found applications in agriculture and as components for liquid crystals . Future research may focus on the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their practical applications .

特性

IUPAC Name |

3,4-dibromo-6,8-difluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Br2F2N/c10-6-3-14-9-5(8(6)11)1-4(12)2-7(9)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCJXOCPUXUORV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Br)Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Br2F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672690 |

Source

|

| Record name | 3,4-Dibromo-6,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromo-6,8-difluoroquinoline | |

CAS RN |

1210168-52-7 |

Source

|

| Record name | 3,4-Dibromo-6,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B580892.png)

![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)